5-Bromo-2,2-difluorospiro[2.3]hexane

Medicinal Chemistry Synthetic Methodology Structure-Activity Relationship

5-Bromo-2,2-difluorospiro[2.3]hexane (CAS 2306265-27-8) is a strained, gem-difluorinated spirocyclic hydrocarbon building block comprising fused cyclopropane and cyclobutane rings sharing a single quaternary carbon. The compound features a bromine atom at the 5-position of the cyclobutane ring and two fluorine atoms on the cyclopropane ring, yielding a molecular formula of C6H7BrF2 and a molecular weight of 197.02 g/mol.

Molecular Formula C6H7BrF2
Molecular Weight 197.023
CAS No. 2306265-27-8
Cat. No. B2937060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2,2-difluorospiro[2.3]hexane
CAS2306265-27-8
Molecular FormulaC6H7BrF2
Molecular Weight197.023
Structural Identifiers
SMILESC1C(CC12CC2(F)F)Br
InChIInChI=1S/C6H7BrF2/c7-4-1-5(2-4)3-6(5,8)9/h4H,1-3H2
InChIKeyPBGXOOUFRCKDEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2,2-difluorospiro[2.3]hexane (CAS 2306265-27-8): A Gem-Difluorinated Spirocyclic Building Block with Defined Physicochemical and Synthetic Entry Points


5-Bromo-2,2-difluorospiro[2.3]hexane (CAS 2306265-27-8) is a strained, gem-difluorinated spirocyclic hydrocarbon building block comprising fused cyclopropane and cyclobutane rings sharing a single quaternary carbon . The compound features a bromine atom at the 5-position of the cyclobutane ring and two fluorine atoms on the cyclopropane ring, yielding a molecular formula of C6H7BrF2 and a molecular weight of 197.02 g/mol . Its high sp3-carbon fraction (Fsp3 = 0.86) and rigid, three-dimensional architecture align it with modern medicinal chemistry strategies that favor saturated, conformationally restricted scaffolds over flat aromatic systems [1]. The gem-difluoro motif on the cyclopropane ring confers distinct electronic and metabolic stability properties relative to non-fluorinated spiro[2.3]hexane analogs, while the bromine substituent provides a versatile synthetic handle for further derivatization via cross-coupling or nucleophilic substitution chemistry [2].

Why Generic Substitution of 5-Bromo-2,2-difluorospiro[2.3]hexane (CAS 2306265-27-8) with Other Spiro[2.3]hexanes or Brominated Building Blocks Is Not Scientifically Defensible


The 5-bromo-2,2-difluorospiro[2.3]hexane scaffold cannot be substituted with other spiro[2.3]hexane derivatives or generic brominated building blocks without altering critical molecular properties. The gem-difluoro motif on the cyclopropane ring is not merely a lipophilicity modulator; it fundamentally alters the compound's metabolic stability profile. Reviews on strained spiro heterocycles note that the inclusion of a small, strained ring (such as cyclopropane) results in increased bond strength that can confer resistance to oxidative metabolism, a property that is absent in non-fluorinated spiro[2.3]hexane analogs [1]. Furthermore, the specific positioning of the bromine atom at the 5-position of the cyclobutane ring distinguishes this compound from its regioisomer, 2-bromo-1,1-difluorospiro[2.3]hexane (CAS 2840082-65-5), which bears the bromine on the cyclopropane ring and exhibits different reactivity and steric profiles [2]. The chain-extended analog 5-(bromomethyl)-1,1-difluorospiro[2.3]hexane (CAS 2091619-22-4) introduces additional conformational flexibility via a methylene spacer, which can alter binding geometries and synthetic utility . Therefore, substituting this specific compound with any of its close structural analogs introduces variability in synthetic outcomes, physicochemical properties, and downstream biological performance that cannot be predicted or controlled without empirical re-validation.

Quantitative Differentiation Guide for 5-Bromo-2,2-difluorospiro[2.3]hexane (CAS 2306265-27-8) Versus Closest Analogs and Alternatives


Regioisomeric Differentiation: 5-Bromo-2,2-difluorospiro[2.3]hexane (CAS 2306265-27-8) vs. 2-Bromo-1,1-difluorospiro[2.3]hexane (CAS 2840082-65-5)

5-Bromo-2,2-difluorospiro[2.3]hexane is a regioisomer of 2-bromo-1,1-difluorospiro[2.3]hexane, with the bromine atom positioned on the cyclobutane ring (C5) rather than the cyclopropane ring (C2). This positional difference results in distinct steric and electronic environments. The cyclobutane-bound bromine in the target compound is less sterically hindered and more accessible for nucleophilic substitution or cross-coupling reactions compared to the cyclopropane-bound bromine in the regioisomer, which resides in a more congested and electronically perturbed environment due to the adjacent gem-difluoro group [1]. Both compounds share the same molecular formula (C6H7BrF2) and similar molecular weight (197.02 g/mol for target; 197.02 g/mol for regioisomer), but the target compound exhibits a 95-98% purity specification from commercial suppliers, whereas the regioisomer is primarily listed in regulatory inventories with no commercial purity specifications available [1].

Medicinal Chemistry Synthetic Methodology Structure-Activity Relationship

Chain-Extended Analog Differentiation: 5-Bromo-2,2-difluorospiro[2.3]hexane vs. 5-(Bromomethyl)-1,1-difluorospiro[2.3]hexane (CAS 2091619-22-4)

5-Bromo-2,2-difluorospiro[2.3]hexane differs from 5-(bromomethyl)-1,1-difluorospiro[2.3]hexane by the absence of a methylene spacer between the spirocyclic core and the bromine atom. The target compound has the bromine directly attached to the cyclobutane ring (C5), resulting in a molecular formula of C6H7BrF2 and molecular weight of 197.02 g/mol . In contrast, the chain-extended analog incorporates a -CH2- spacer, yielding C7H9BrF2 and a molecular weight of 211.05 g/mol . This structural difference introduces additional conformational flexibility in the analog, which can alter binding geometries in target engagement assays. The direct attachment of bromine in the target compound preserves the rigid, three-dimensional architecture of the spiro[2.3]hexane core, a feature that is intentionally designed for conformational restriction in bioisostere applications [1].

Synthetic Chemistry Building Block Design Conformational Analysis

Class-Level Metabolic Stability Inference: Gem-Difluorospiro[2.3]hexanes vs. Non-Fluorinated Spiro[2.3]hexane Analogs

The gem-difluoro motif on the cyclopropane ring of 5-bromo-2,2-difluorospiro[2.3]hexane is hypothesized to confer enhanced metabolic stability compared to non-fluorinated spiro[2.3]hexane analogs. While direct head-to-head metabolic stability data for this specific compound are not publicly available, class-level evidence from reviews on strained spiro heterocycles indicates that the inclusion of a strained small ring (such as cyclopropane) results in increased bond strength that can render the scaffold resistant to oxidative metabolism [1]. Furthermore, the gem-difluoro group serves as a metabolically stable replacement for carbonyl or other oxidatively labile functional groups, a strategy employed in the development of ORL-1 receptor antagonists that utilize gem-difluorospirocyclic cores [2]. In contrast, non-fluorinated spiro[2.3]hexane analogs lack this protective motif and may be more susceptible to cytochrome P450-mediated oxidation.

Drug Metabolism Pharmacokinetics Bioisostere Design

Synthetic Versatility: Bromine Handle in 5-Bromo-2,2-difluorospiro[2.3]hexane vs. Non-Functionalized Spiro[2.3]hexane

5-Bromo-2,2-difluorospiro[2.3]hexane contains a bromine atom at the C5 position that serves as a versatile synthetic handle for further derivatization, enabling Suzuki-Miyaura, Buchwald-Hartwig, and other transition metal-catalyzed cross-coupling reactions. This contrasts with the parent hydrocarbon spiro[2.3]hexane (C6H10, MW = 82.14 g/mol), which lacks any functional group handle and is essentially a synthetic dead-end for medicinal chemistry applications . The bromine atom in the target compound provides a site for late-stage functionalization, allowing chemists to introduce diverse aryl, heteroaryl, or amine substituents without disrupting the core spirocyclic architecture. Commercial suppliers offer the compound at 95-98% purity, with options for bulk quantities (up to 100g), indicating established synthetic accessibility and reliable supply chains .

Cross-Coupling Building Block Chemistry Late-Stage Functionalization

High-Value Research and Industrial Application Scenarios for 5-Bromo-2,2-difluorospiro[2.3]hexane (CAS 2306265-27-8) Supported by Differentiation Evidence


Medicinal Chemistry: Conformationally Restricted Bioisostere for Aromatic Ring Replacement

5-Bromo-2,2-difluorospiro[2.3]hexane is ideally suited for medicinal chemistry programs seeking to replace planar aromatic rings with three-dimensional, sp3-rich scaffolds to improve physicochemical and pharmacokinetic properties. As established in Section 3 (Evidence Item 2 and 3), the rigid spiro[2.3]hexane core provides conformational restriction, while the gem-difluoro motif is hypothesized to enhance metabolic stability relative to non-fluorinated analogs [1]. The bromine handle (Section 3, Evidence Item 4) enables diversification via cross-coupling to explore SAR. This compound aligns with the 'escape from flatland' strategy widely adopted in modern drug discovery, where increased Fsp3 and three-dimensionality are correlated with improved clinical success rates [2].

Synthetic Methodology Development: Validation of Novel Cross-Coupling Conditions on Strained Spirocyclic Substrates

The cyclobutane-bound bromine in 5-bromo-2,2-difluorospiro[2.3]hexane offers a sterically and electronically distinct substrate for testing new cross-coupling methodologies. As noted in Section 3 (Evidence Item 1), the C5 bromine is more accessible and less electronically perturbed than the cyclopropane-bound bromine in its regioisomer [3]. This makes it an ideal benchmark substrate for evaluating novel catalysts, ligands, or reaction conditions aimed at functionalizing strained spirocyclic systems. Its commercial availability at 95-98% purity in multi-gram quantities (Section 3, Evidence Item 4) ensures reproducibility across methodology studies .

Targeted Library Synthesis: Generation of Diverse Spiro[2.3]hexane-Containing Compound Collections

The bromine handle of 5-bromo-2,2-difluorospiro[2.3]hexane (Section 3, Evidence Item 4) positions it as a central building block for parallel synthesis of spiro[2.3]hexane-containing libraries. By employing Suzuki-Miyaura or Buchwald-Hartwig couplings, chemists can rapidly generate dozens to hundreds of analogs for screening against biological targets of interest. The gem-difluoro motif and rigid spirocyclic core (Section 3, Evidence Items 2 and 3) impart favorable physicochemical properties to the resulting library members, increasing the likelihood of identifying hits with drug-like characteristics [1][2].

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